Product packaging for Isopropyl benzyl sulfide(Cat. No.:CAS No. 770-34-3)

Isopropyl benzyl sulfide

Cat. No.: B3057140
CAS No.: 770-34-3
M. Wt: 166.29 g/mol
InChI Key: GGIZKZIRURGXOI-UHFFFAOYSA-N
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Description

Isopropyl benzyl sulfide is an organic sulfide compound with the molecular formula C10H14S and a molecular weight of 166.28 g/mol . This class of compounds serves as a foundational building block in synthetic organic chemistry, particularly in the formation of carbon-sulfur (C-S) bonds, which is a critical transformation in the synthesis of more complex molecules . Researchers utilize benzylic sulfides like this compound as key intermediates in the development of new synthetic methodologies. Recent literature highlights their application in metal-catalyzed cross-coupling reactions with disulfides and in transition metal-free, reductive thiolation processes with thiosulfonates to access diverse thioether libraries . These methods are valued for their broad substrate scope and good functional group tolerance, making them suitable for constructing complex architectures in drug synthesis and bioconjugation . Furthermore, structural studies on related isopropyl-substituted benzyl sulfides have been conducted using techniques such as single crystal X-ray diffraction to elucidate their solid-state properties . As a reagent, this compound provides researchers with a versatile scaffold for exploring new chemical spaces in catalysis and materials science. This product is intended for research purposes only and is not intended for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14S B3057140 Isopropyl benzyl sulfide CAS No. 770-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-ylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIZKZIRURGXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335504
Record name isopropyl benzyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-34-3
Record name isopropyl benzyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isopropyl Benzyl Sulfide and Analogous Thioethers

Classical and Established Synthesis Routes

The traditional synthesis of thioethers, including isopropyl benzyl (B1604629) sulfide (B99878), is built upon the principles of nucleophilic substitution, a cornerstone of organic chemistry. These methods are valued for their reliability and well-understood mechanisms.

Nucleophilic Substitution Approaches to Sulfide Formation

The formation of the thioether linkage fundamentally relies on the reaction of a sulfur-based nucleophile with a suitable carbon electrophile. In this context, neutral sulfur compounds can act as effective nucleophiles to generate thioethers. acs.orgnih.gov For instance, N-heterocyclic carbene (NHC)-boryl sulfides and related N-boryl thioamides have been demonstrated as neutral reagents that deliver a nucleophilic sulfur group. acs.orgnih.gov When these compounds are heated with electrophiles like benzyl bromides, they yield the corresponding thioethers. acs.org The reaction mechanism involves the sulfur atom of the boryl sulfide displacing a leaving group on the electrophile. This process creates a transient sulfonium (B1226848) intermediate which then collapses to liberate the final thioether product. acs.org This approach is advantageous as it starts from neutral reagents to form a neutral product, contrasting with methods that require the pre-formation of anionic nucleophiles. acs.org

Reactions Involving Thiolates and Alkyl Halides

A prevalent and highly effective method for synthesizing thioethers is the reaction between a thiolate anion and an alkyl halide. masterorganicchemistry.comtandfonline.com This reaction is a direct analog of the well-known Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com

The process typically involves two steps:

Deprotonation of a Thiol: A thiol (R-SH) is treated with a strong base, such as sodium hydride (NaH) or an alkali metal hydroxide, to generate the corresponding thiolate anion (R-S⁻). masterorganicchemistry.comtandfonline.com Thiols are generally more acidic than their alcohol counterparts, facilitating this deprotonation. masterorganicchemistry.com

Nucleophilic Attack: The highly nucleophilic thiolate anion then attacks the electrophilic carbon of an alkyl halide (R'-X), displacing the halide leaving group to form the thioether (R-S-R'). masterorganicchemistry.com

Thiolates are excellent nucleophiles and, being weaker bases than alkoxides, they tend to favor the SN2 pathway over elimination (E2) reactions when reacting with alkyl halides. masterorganicchemistry.com This chemoselectivity makes the reaction a robust and high-yielding route to a wide variety of unsymmetrical sulfides. tandfonline.com For the synthesis of isopropyl benzyl sulfide, this would involve the reaction of propane-2-thiolate with a benzyl halide.

Utilization of Thiourea (B124793) and Substituted Thioureas in Sulfide Synthesis

To circumvent the handling of volatile and malodorous thiols, thiourea has emerged as an excellent sulfur surrogate for the synthesis of thioethers. arkat-usa.orgtandfonline.com This approach allows for the convenient one-pot synthesis of both symmetrical and unsymmetrical benzyl thioethers directly from benzyl halides. arkat-usa.org

The general mechanism involves the reaction of a benzyl halide with thiourea to form an isothiuronium (B1672626) salt intermediate. arkat-usa.org Subsequent basic hydrolysis of this salt in situ generates a thiolate anion. arkat-usa.org This thiolate can then react with a second molecule of a benzyl halide (which can be the same as or different from the first) to yield the desired thioether. arkat-usa.org This method is advantageous as it avoids the isolation of the foul-smelling thiol intermediate. arkat-usa.org

The amount of thiourea used can be critical for directing the reaction's outcome. For instance, studies have shown that using a 0.5 equivalent of thiourea relative to the halide optimizes the formation of symmetrical thioethers. acs.orgresearchgate.net Conversely, using a near-stoichiometric amount (e.g., 0.95 equivalents) can favor the formation of the thiol as the main product. tandfonline.com

Table 1: Synthesis of Symmetrical Thioethers Using Thiourea

Entry N-Heteroaryl Chloride Thiourea (equiv.) Solvent Conditions Product Yield (%)
1 2-chlorobenzothiazole 0.5 Ethanol Reflux Symmetrical thioether High
2 2-chloro-3-methylquinoxaline 0.5 Ethanol Reflux Symmetrical thioether High
3 1-chloro-4-methylphthalazine 0.5 Ethanol Reflux Symmetrical thioether Excellent

Data adapted from catalyst-free and base-free synthesis of symmetrical thioethers reported by Khan and co-workers. tandfonline.com

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing carbon-sulfur bonds, often relying on catalytic processes that offer improved scope and milder reaction conditions.

Catalytic Processes for Carbon-Sulfur Bond Formation

Catalytic methods, particularly those employing transition metals, have become indispensable for the formation of C–S bonds. acs.org These reactions often enable the coupling of substrates that are unreactive under classical conditions and can exhibit high functional group tolerance.

Among the modern strategies, iron-catalyzed cross-electrophile coupling represents a significant step forward, particularly for the synthesis of benzylic thioethers. acs.org This approach couples two different electrophiles, such as a benzyl halide and a disulfide, to form a thioether. acs.orgthieme-connect.com A key advantage of this method is that it can proceed without the need for an external chemical reductant or photoredox conditions, which are typically required for cross-electrophile couplings. thieme-connect.comthieme-connect.de

In a typical reaction, a benzyl halide is coupled with a diaryl or dialkyl disulfide in the presence of an iron catalyst, such as iron(0) pentacarbonyl (Fe(CO)₅). acs.orgthieme-connect.de The reaction has been shown to be effective for a broad range of substrates, including primary and secondary benzyl bromides and various substituted disulfides. acs.org Mechanistic studies suggest the reaction may proceed through a stereoablative pathway, indicating the involvement of radical intermediates. thieme-connect.de This iron-catalyzed method circumvents common issues like sulfur-induced catalyst poisoning and undesired elimination pathways, providing a powerful and versatile tool for thioether synthesis. acs.org An efficient dehydroxythiolation between alcohols and disulfides has also been developed using iron as a mediator, further expanding the utility of this approach. acs.org

Table 2: Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides

Entry Benzyl Halide Disulfide Catalyst (mol %) Solvent Temperature (°C) Product Yield (%)
1 (1-bromoethyl)benzene Diphenyl disulfide Fe(CO)₅ (10) Pinacolone 107 Phenyl thioether 92
2 Benzyl bromide Diphenyl disulfide Fe(CO)₅ (10) Pinacolone 107 Benzyl phenyl sulfide 95
3 4-Methoxybenzyl bromide Diphenyl disulfide Fe(CO)₅ (10) Pinacolone 107 4-Methoxybenzyl phenyl sulfide 99
4 Benzyl bromide Di-p-tolyl disulfide Fe(CO)₅ (10) Pinacolone 107 Benzyl p-tolyl sulfide 99
5 Benzyl bromide Dimethyl disulfide Fe(CO)₅ (10) Pinacolone 107 Benzyl methyl sulfide 85

Data adapted from iron-catalyzed cross-electrophile coupling reactions. acs.orgthieme-connect.de

Ligand Design Considerations in Catalytic Sulfide Synthesis

The efficacy of metal-catalyzed reactions for synthesizing thioethers is profoundly influenced by the nature of the ligand coordinating to the metal center. Ligands are crucial as they stabilize the metal, and their electronic and steric properties can be fine-tuned to control reactivity and selectivity. researchgate.net Historically, catalysis has been dominated by phosphorus and nitrogen-based ligands, but sulfur-containing ligands, particularly thioethers, have gained prominence. researchgate.net

A significant area of development is the use of N-heterocyclic carbene (NHC) ligands. These ligands are strong sigma donors, which makes them highly effective in a variety of catalytic systems. researchgate.net For instance, ruthenium(II) complexes featuring thioether-functionalized NHC ligands have been successfully employed for the direct β-alkylation of secondary alcohols with primary alcohols to form C-C bonds, a transformation that can be conceptually extended to C-S bond formation. researchgate.net The design of these ligands often involves creating a chelating structure where a thioether group is tethered to the NHC core, providing enhanced stability to the metal complex. Modifications to the thioether group or the NHC backbone can significantly impact both the selectivity and reactivity of the catalyst. researchgate.net

Another important class includes chiral sulfoxide (B87167) ligands, which are instrumental in asymmetric catalysis. researchgate.net Furthermore, bidentate S,O-ligands have proven effective in Palladium(II)-catalyzed C-H olefination of thiophenes, demonstrating the utility of sulfur-based ligands in promoting reactions at specific sites. researchgate.net The design of these ligands often aims to create a "hemilabile" character, where one donor atom can dissociate from the metal center to open up a coordination site for the substrate, facilitating the catalytic cycle. researchgate.net

Below is a table summarizing various ligand types and their roles in catalytic reactions relevant to sulfide synthesis.

Ligand TypeMetal Center (Example)Key Design FeatureApplication in Catalysis
Thioether-functionalized NHCsRuthenium (Ru)Strong σ-donating NHC core with a stabilizing thioether tether. researchgate.netresearchgate.netAlcohol alkylation, cycloaddition reactions. researchgate.net
Chiral Sulfoxide LigandsPalladium (Pd)Chiral center at the sulfur atom. researchgate.netAsymmetric catalysis, C-H olefination of thiophenes. researchgate.net
Bidentate S,O-LigandsPalladium (Pd)Combines a soft sulfur donor with a hard oxygen donor. researchgate.netPromotes selective C-H functionalization. researchgate.net
Dialkylbiaryl Phosphine (B1218219) LigandsPalladium (Pd)Bulky phosphine ligands that support catalyst stability. wikipedia.orgEnables challenging cross-coupling reactions, such as cysteine S-arylation. wikipedia.org

Green Chemistry Principles in the Production of Sulfides

Green chemistry offers a framework of twelve principles aimed at making chemical processes more sustainable and environmentally benign. royalsocietypublishing.orgacs.org These principles are increasingly being applied to the synthesis of organosulfur compounds like this compound to minimize waste, reduce toxicity, and improve energy efficiency. royalsocietypublishing.orgumn.edu

Key green chemistry strategies in sulfide synthesis include:

Use of Catalysts: Catalytic reactions (Principle #9) are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. royalsocietypublishing.orgacs.org The development of solid acid catalysts, such as silica-alumina, allows for the selective synthesis of thioethers from alcohols and thiols under mild, solvent-free conditions, which aligns with Principle #5 (Safer Solvents and Auxiliaries). nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle #2). acs.org Reactions like the direct coupling of thiols and alcohols are highly atom-economical. nih.gov

Use of Renewable Feedstocks and Safer Solvents: Principle #7 encourages the use of renewable resources. royalsocietypublishing.org While not always directly applicable to sulfide synthesis, the related Principle #5, which advocates for eliminating or replacing hazardous solvents, is highly relevant. royalsocietypublishing.org Research into using water or biodegradable solvents instead of volatile organic compounds like benzene (B151609) or toluene (B28343) is a key focus. royalsocietypublishing.orgresearchgate.net For instance, copper-catalyzed coupling reactions to form disulfides have been successfully developed in water. researchgate.net

Designing for Degradation and Accident Prevention: The principles also advocate for designing products that break down into harmless substances after use (Principle #10) and choosing substances and reaction conditions that minimize the potential for chemical accidents (Principle #12). royalsocietypublishing.orgacs.org This includes avoiding notoriously malodorous and volatile thiols where possible. rsc.orgnih.gov Recent organocatalytic methods that use tetramethylthiourea (B1220291) as a sulfur source instead of thiols exemplify this approach. nih.gov

The following table connects Green Chemistry principles with specific strategies in sulfide synthesis.

Green Chemistry PrincipleApplication in Sulfide SynthesisExample
1. Prevent WasteUse of high-yield reactions and recyclable catalysts.Solid acid catalysts for thioether synthesis can be recovered and reused. nih.gov
2. Atom EconomyDesign reactions where most reactant atoms end up in the product.Direct condensation of an alcohol and a thiol to form a thioether and water. nih.gov
5. Safer Solvents & AuxiliariesReplace hazardous organic solvents with water or conduct reactions solvent-free. royalsocietypublishing.orgCopper-catalyzed disulfide synthesis in water; solvent-free synthesis using solid acid catalysts. nih.govresearchgate.net
9. CatalysisUse of catalysts to reduce energy requirements and waste. acs.orgPalladium-catalyzed cross-coupling reactions; organocatalysis for thioether formation. researchgate.netnih.gov

Substitution Reactions at Sulfur Atoms (e.g., Utilizing Phosphinic Acid Thioesters)

A novel and powerful method for the synthesis of benzyl sulfides, including analogs like this compound, involves the reaction of phosphinic acid thioesters with benzyl Grignard reagents. rsc.orgrsc.org This approach is significant because it proceeds via an unexpected carbon-sulfur (C–S) bond formation, challenging the conventional reactivity patterns of these phosphorus compounds. rsc.org

Phosphinic acid thioesters possess an "ambident electrophilicity," meaning they have two potential sites for nucleophilic attack: the phosphorus atom and the sulfur atom. rsc.org It was discovered that while many nucleophiles attack the phosphorus center, benzyl Grignard reagents selectively attack the sulfur atom. rsc.org This site-selectivity provides a new synthetic route for benzyl sulfides that avoids the use of often volatile and unpleasant benzyl mercaptans. rsc.org

The reaction is proposed to occur through a direct substitution at the sulfur atom. rsc.org This method demonstrates a broad substrate scope, tolerating various functional groups on both the phosphinic acid thioester and the benzyl Grignard reagent. rsc.org

The table below, based on research by Nishiyama, Hosoya, and Yoshida, showcases the scope of this reaction for producing various benzyl sulfides. rsc.org

EntryR in Benzyl GrignardR' in ThioesterProductYield (%)
1H4-MeO-PhBenzyl phenyl sulfide85
24-MeO4-MeO-Ph4-Methoxybenzyl phenyl sulfide88
34-CF34-MeO-Ph4-(Trifluoromethyl)benzyl phenyl sulfide83
42-Me4-MeO-Ph2-Methylbenzyl phenyl sulfide75
5HEtBenzyl ethyl sulfide80
6Hi-PrBenzyl isopropyl sulfide78

Data adapted from Chemical Communications, 2020, 56, 5771-5774. rsc.org

This methodology highlights an innovative strategy for C-S bond formation, expanding the toolkit available to synthetic chemists for accessing valuable sulfide compounds. rsc.org

Reactivity and Mechanistic Investigations of Isopropyl Benzyl Sulfide

Oxidation Reactions of Sulfides

The oxidation of sulfides represents a fundamental transformation in organosulfur chemistry, leading to the formation of sulfoxides and sulfones, which are valuable intermediates and final products in various chemical and pharmaceutical applications. The sulfur atom in isopropyl benzyl (B1604629) sulfide (B99878) can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone, with the precise outcome depending on the nature of the oxidant and the reaction conditions employed.

Formation and Characterization of Sulfoxides and Sulfones

The controlled oxidation of isopropyl benzyl sulfide yields isopropyl benzyl sulfoxide. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide in acetic acid being a common and effective reagent. This method provides a "green" and highly selective route to the corresponding sulfoxide under mild, transition-metal-free conditions nih.gov. The reaction typically proceeds with excellent yields, often exceeding 90% nih.gov.

Further oxidation of isopropyl benzyl sulfoxide, or more vigorous oxidation of the parent sulfide, leads to the formation of isopropyl benzyl sulfone. Stronger oxidizing agents or harsher reaction conditions are generally required to achieve the higher oxidation state of the sulfone.

The characterization of these oxidation products relies on standard spectroscopic techniques.

Isopropyl Benzyl Sulfoxide:

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a sulfoxide is the strong absorption band corresponding to the S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the sulfinyl group (the benzylic and isopropyl methine protons) will exhibit a downfield shift compared to the parent sulfide due to the electron-withdrawing nature of the sulfoxide. The ¹³C NMR spectrum will show a corresponding downfield shift for the carbons attached to the sulfur atom.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the addition of one oxygen atom to the parent sulfide.

Isopropyl Benzyl Sulfone:

Infrared (IR) Spectroscopy: Sulfones are characterized by two strong absorption bands for the symmetric and asymmetric stretching vibrations of the SO₂ group, typically appearing in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deshielding effect of the sulfonyl group is more pronounced than that of the sulfinyl group, leading to further downfield shifts of the adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively.

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the addition of two oxygen atoms to the parent sulfide.

CompoundOxidation State of SulfurKey Spectroscopic Features
This compound-2-
Isopropyl benzyl sulfoxide0IR: ~1050 cm⁻¹ (S=O stretch)
Isopropyl benzyl sulfone+2IR: ~1140 cm⁻¹ and ~1320 cm⁻¹ (SO₂ stretches)

Elucidation of Oxidation Mechanisms (Electrophilic and Free-Radical Pathways)

The oxidation of sulfides can proceed through different mechanistic pathways, primarily electrophilic and free-radical routes.

In the electrophilic pathway , which is common with reagents like hydrogen peroxide and peracids, the sulfur atom of the sulfide acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This results in a concerted oxygen transfer to the sulfur atom. The transition state for this reaction involves the simultaneous formation of the S-O bond and the cleavage of the O-O bond in the peroxide.

The free-radical pathway for sulfide oxidation can be initiated by radical species. For instance, hydroxyl radicals can react with sulfides to form a radical cation intermediate. This intermediate can then react further to yield the oxidized products.

Asymmetric Oxidation for Chiral Sulfoxide Generation

Since the sulfur atom in isopropyl benzyl sulfoxide is a stereocenter, the oxidation of the prochiral this compound can, in principle, yield a racemic mixture of two enantiomers. The synthesis of enantiomerically enriched sulfoxides is of significant interest as they are valuable chiral auxiliaries and can be found in biologically active molecules tandfonline.comucc.ieucc.ieresearchgate.net.

Asymmetric oxidation of prochiral sulfides is a well-established strategy to obtain chiral sulfoxides tandfonline.comucc.ieucc.ieresearchgate.net. This can be achieved using chiral oxidizing agents or, more commonly, through the use of a stoichiometric or catalytic amount of a chiral metal complex in the presence of an achiral oxidant tandfonline.comucc.ieucc.ieresearchgate.netlibretexts.orgsioc-journal.cn.

A variety of chiral metal catalysts have been developed for this purpose, with titanium and vanadium complexes being particularly prominent ucc.ie. For example, the Kagan-Modena protocol, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand and an oxidant like tert-butyl hydroperoxide, has been successfully employed for the asymmetric oxidation of various alkyl aryl sulfides researchgate.net. Chiral salen-metal complexes (e.g., with Mn, Fe, Ti) have also proven to be effective catalysts for the enantioselective oxidation of sulfides, often with high enantiomeric excesses libretexts.orgwiley-vch.de.

The general mechanism for these catalytic asymmetric oxidations involves the coordination of the sulfide to the chiral metal center, followed by a stereoselective oxygen transfer from a metal-peroxo or metal-oxo species to the sulfur atom. The chiral ligands create a dissymmetric environment around the metal, directing the oxidant to attack one of the lone pairs of the sulfur atom preferentially.

Alkylation Reactions and Sulfonium (B1226848) Ion Chemistry

The lone pair of electrons on the sulfur atom of this compound allows it to act as a nucleophile, reacting with electrophilic reagents to form sulfonium ions.

Nucleophilic Reactivity of Sulfides with Electrophilic Reagents

This compound can react with various electrophiles, most notably alkyl halides, via an Sₙ2 mechanism to yield trialkylsulfonium salts google.com. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkyl halide, displacing the halide ion as a leaving group. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent. Primary alkyl halides are generally the most reactive electrophiles in this context. The alkylation is typically carried out in polar solvents that can stabilize the resulting charged sulfonium salt thieme-connect.de.

SulfideElectrophile (R-X)Product
This compoundMethyl iodide (CH₃I)Benzyl(isopropyl)(methyl)sulfonium iodide
This compoundEthyl bromide (CH₃CH₂Br)Benzyl(ethyl)(isopropyl)sulfonium bromide

Generation and Transformations of Sulfonium Cations

The sulfonium cations generated from the alkylation of this compound are themselves reactive species. The positive charge on the sulfur atom makes the attached alkyl and benzyl groups susceptible to nucleophilic attack. The dialkyl sulfide (in this case, this compound) is an excellent leaving group, facilitating these reactions.

Sulfonium salts can serve as versatile alkylating and benzylating agents. For example, a benzyl(isopropyl)(methyl)sulfonium salt can react with a nucleophile, leading to the transfer of a methyl, isopropyl, or benzyl group to the nucleophile, with the concurrent departure of the neutral this compound or another sulfide. The regioselectivity of the nucleophilic attack depends on the nature of the nucleophile and the steric and electronic properties of the groups attached to the sulfur atom.

Furthermore, sulfonium salts can undergo elimination reactions in the presence of a strong base to form alkenes. They are also precursors to sulfur ylides, which are important reagents in organic synthesis, particularly for the formation of epoxides and cyclopropanes from carbonyl compounds and alkenes, respectively.

Thermal Decomposition Pathways

The thermal stability of sulfides is a critical aspect of their chemistry, with decomposition pathways often involving the homolytic cleavage of carbon-sulfur bonds to generate radical intermediates. While specific experimental data on the thermal decomposition of this compound is not extensively documented, valuable insights can be drawn from computational studies on analogous compounds and the established behavior of related radical species.

Theoretical studies on the gas-phase thermolysis of a series of allyl sulfides provide a framework for understanding potential concerted reaction mechanisms. A computational study on the thermolysis of allyl ethers and allyl sulfides, including allyl benzyl sulfide, at the M05-2X/6-31+G(d,p) level of theory suggests that these reactions can proceed through a retro-ene type mechanism involving a non-planar, concerted six-membered cyclic transition state researchgate.net. In such a mechanism, the sulfide would undergo intramolecular rearrangement and decomposition. For allyl sulfides, it was found that they react faster than their ether homologues researchgate.net.

In the case of a saturated sulfide like this compound, a concerted retro-ene reaction is not possible. Instead, the primary thermal decomposition pathway is expected to be the homolytic cleavage of the C-S bonds. The relative strengths of the benzyl-sulfur and isopropyl-sulfur bonds will dictate the initial fragmentation products. Cleavage of the benzyl-sulfur bond would yield a benzyl radical and an isopropylthiyl radical, while cleavage of the isopropyl-sulfur bond would produce an isopropyl radical and a benzylthiyl radical. Subsequent reactions of these radical intermediates would then lead to the final decomposition products. High-temperature studies on the decomposition of the benzyl radical itself show that it can further break down into smaller fragments nih.govresearchgate.net.

The thermal stability of benzyl sulfides is influenced by the nature of the substituents on both the aromatic ring and the sulfur atom. The stability of the potential radical fragments plays a crucial role in determining the activation energy for C-S bond cleavage. The benzyl group can stabilize an adjacent radical through resonance, making the benzyl-sulfur bond susceptible to homolysis. Similarly, the isopropyl group provides some stabilization to a radical center.

The kinetics of the thermal decomposition of benzyl sulfides are therefore dependent on the relative stability of the resulting radicals. The rate of decomposition is expected to be influenced by electronic and steric factors of the substituents. Electron-donating or electron-withdrawing groups on the benzene (B151609) ring can alter the electron density and bond dissociation energies within the molecule, thereby affecting thermal stability .

A computational study on the thermal decomposition of various allyl sulfides, including allyl benzyl sulfide, provides data on the calculated rate constants and activation energies, which can offer a comparative perspective.

Calculated Kinetic Parameters for the Thermal Decomposition of Allyl Benzyl Sulfide at 630 K researchgate.net
ParameterValue
Rate Constant (k, s⁻¹)1.55E-04
Activation Energy (Ea, kJ/mol)188.6
Enthalpy of Activation (ΔH‡, kJ/mol)183.3
Entropy of Activation (ΔS‡, J/mol·K)-31.5
Gibbs Free Energy of Activation (ΔG‡, kJ/mol)203.1

Note: The data presented is for allyl benzyl sulfide and serves as a model for understanding the potential kinetics of this compound decomposition.

Reactions with Sulfinic Acids

The reaction of sulfides with sulfinic acids represents a fascinating area of organosulfur chemistry, often leading to cleavage of the sulfide and the formation of new sulfur-containing compounds. Studies on the reactions of various alkyl sulfides with p-toluenesulfinic acid have elucidated the mechanistic pathways involved.

The reaction of dialkyl sulfides with p-toluenesulfinic acid in an acidic medium leads to the cleavage of the sulfide and the formation of aldehydes and thiolsulfonates acs.org. For instance, the reaction of n-butyl sulfide with p-toluenesulfinic acid yields n-butyraldehyde, p-tolyl p-toluenethiolsulfonate, and n-butyl p-toluenethiolsulfonate oregonstate.edu. Similarly, the reaction of benzyl sulfide produces benzaldehyde (B42025) and thiolsulfonates acs.org.

Based on these findings, the reaction of this compound with a sulfinic acid like p-toluenesulfinic acid is expected to proceed via cleavage of the C-S bonds. The nature of the alkyl and benzyl groups will influence which bond is preferentially cleaved and the distribution of the resulting products. Studies on secondary alkyl sulfides, such as isopropyl sulfide, have been conducted to understand their reactivity in comparison to primary alkyl sulfides oregonstate.eduoregonstate.edu. In the reaction of isopropyl sulfide with p-toluenesulfinic acid, the formation of both symmetrical and unsymmetrical thiolsulfonates has been observed oregonstate.edu.

A study on the reaction of various sulfides with p-toluenesulfinic acid provides product distribution data which can be informative.

Products from the Reaction of Alkyl Sulfides with p-Toluenesulfinic Acid oregonstate.edu
SulfideProducts IdentifiedMole Ratio of Aryl to Alkyl Thiolsulfonate
n-Butyl Sulfiden-Butyraldehyde, p-Tolyl p-toluenethiolsulfonate, n-Butyl p-toluenethiolsulfonate2.24
Benzyl SulfideBenzaldehyde, p-Tolyl p-toluenethiolsulfonate, Benzyl p-toluenethiolsulfonate-
Isopropyl Sulfidep-Tolyl p-toluenethiolsulfonate, Isopropyl p-toluenethiolsulfonate-

The mechanism of the reaction between dialkyl sulfides and p-toluenesulfinic acid has been investigated through kinetic studies acs.org. The reaction is found to be first-order in both the sulfide and the sulfinic acid, and its rate is highly dependent on the acidity and water concentration of the medium acs.org. This suggests a mechanism involving a protonated sulfinic acid species.

The proposed mechanism involves the initial formation of an intermediate ion, ArS(O)S+R2, from the reaction of the sulfide with the protonated sulfinic acid acs.org. This is followed by a rate-determining decomposition of this intermediate acs.orgresearchgate.net. The decomposition can proceed through different pathways, but a key step involves the cleavage of a carbon-sulfur bond, facilitated by the elimination of a proton from the α-carbon of one of the alkyl groups. This leads to the formation of an aldehyde and a mercaptan. The mercaptan then reacts rapidly with the remaining sulfinic acid to produce thiolsulfonates researchgate.net.

Kinetic studies on the reaction of α,α-dideuteriobenzyl sulfide showed a significant primary isotope effect (kH/kD = 5.2), indicating that the cleavage of the C-H bond at the α-position is involved in the rate-determining step researchgate.net. The variation in reaction rates with the structure of the sulfide further supports this mechanistic proposal researchgate.net.

Rearrangement Reactions (e.g., Pummerer Rearrangement of Sulfoxides)

The Pummerer rearrangement is a classic organic reaction involving the transformation of a sulfoxide bearing at least one α-hydrogen into an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride (B1165640) wikipedia.orgorganicreactions.org. To consider the Pummerer rearrangement of this compound, it must first be oxidized to its corresponding sulfoxide, isopropyl benzyl sulfoxide. The synthesis of alkyl benzyl sulfoxides can be achieved through various methods, including the oxidation of the parent sulfide organic-chemistry.org.

Once formed, isopropyl benzyl sulfoxide, having α-hydrogens on both the isopropyl and benzyl groups, can undergo the Pummerer rearrangement. The mechanism begins with the acylation of the sulfoxide oxygen by an agent like acetic anhydride to form an acyloxysulfonium salt wikipedia.orgchemistry-reaction.com. Subsequent deprotonation at an α-carbon by a base (such as the acetate (B1210297) ion) leads to the formation of a sulfur ylide. This ylide then rearranges to form a thionium (B1214772) ion intermediate, which is subsequently trapped by a nucleophile (acetate) to yield the final α-acyloxythioether product wikipedia.orgchemistry-reaction.com.

The regioselectivity of the deprotonation step would be a key factor in the Pummerer rearrangement of isopropyl benzyl sulfoxide. The benzylic protons are generally more acidic than the methine proton of the isopropyl group, suggesting that deprotonation and subsequent rearrangement would likely occur preferentially at the benzylic position. This would lead to the formation of an α-acetoxy derivative on the benzylic carbon. However, the reaction conditions could influence this selectivity.

Computational and Theoretical Chemistry Studies on Isopropyl Benzyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure and properties of isopropyl benzyl (B1604629) sulfide (B99878). These methods, rooted in the principles of quantum mechanics, allow for the precise modeling of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Applications for Molecular Structures and Energies

Density Functional Theory (DFT) has emerged as a primary tool for investigating the geometric and energetic properties of isopropyl benzyl sulfide. By calculating the electron density, DFT methods can accurately predict the molecule's equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects that govern the molecule's three-dimensional conformation. Furthermore, DFT provides reliable estimates of the total electronic energy, which is fundamental for assessing the molecule's stability and comparing the relative energies of different isomers or conformers.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the response of this compound to electromagnetic radiation, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties, providing insights into the molecule's electronic absorption and emission spectra. By simulating the electronic transitions between different energy levels, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are indicative of the intensity of these transitions. This information is invaluable for interpreting experimental spectroscopic data and understanding the photophysical behavior of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity of a molecule. For this compound, the analysis of these orbitals reveals regions of high electron density (HOMO) that are susceptible to electrophilic attack and regions of low electron density (LUMO) that are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. Additionally, the calculation of charge distributions, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, providing further insights into its reactive sites.

Thermochemical and Kinetic Investigations

Computational methods are also employed to explore the thermodynamic and kinetic aspects of reactions involving this compound. These studies provide a quantitative understanding of the energetic changes and reaction rates associated with chemical transformations.

Computational Determination of Thermodynamic Parameters

The thermodynamic stability and reactivity of this compound can be assessed through the computational determination of key thermodynamic parameters. These include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). By calculating these values, it is possible to predict the spontaneity of reactions and the position of chemical equilibria involving this compound. These theoretical calculations provide a valuable complement to experimental calorimetric measurements.

Characterization of Transition States and Reaction Synchronicity

Understanding the mechanism of a chemical reaction requires the characterization of its transition state, which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of transition states for reactions involving this compound. The analysis of the vibrational frequencies of the transition state structure can confirm its nature as a true saddle point on the potential energy surface. Furthermore, the study of reaction synchronicity, often through the analysis of the intrinsic reaction coordinate (IRC), provides detailed information about the timing of bond-breaking and bond-forming events during the reaction, clarifying whether the process is concerted or stepwise.

Conformational Analysis and Molecular Stability

The rotation around the C-S bonds in this compound gives rise to various conformers with distinct energies. The stability of these conformers is primarily dictated by the balance between destabilizing steric repulsions and stabilizing electronic interactions. Theoretical models, ranging from molecular mechanics to high-level quantum mechanical calculations, are employed to map the potential energy surface and identify the most stable conformations.

Computational studies on analogous molecules, such as benzyl methyl sulfide, provide a framework for understanding the conformational preferences of this compound. The key dihedral angles that define the conformation are those around the Ph-CH₂ bond and the CH₂-S bond.

Steric hindrance between the bulky isopropyl group and the benzyl ring plays a significant role in determining the rotational barriers around the C-S bond. The size of the isopropyl group, compared to a methyl group in benzyl methyl sulfide, is expected to lead to more pronounced steric clashes in certain conformations. This steric repulsion generally disfavors eclipsed conformations, where substituents are aligned, in favor of staggered conformations, where they are further apart.

Electronic effects, particularly hyperconjugation, also exert a strong influence on conformational stability. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In the context of alkyl benzyl sulfides, a key interaction is the donation of electron density from a C-H or C-C sigma (σ) bonding orbital of the alkyl group into the anti-bonding sigma star (σ*) orbital of the C-S bond, and from the sulfur lone pairs into anti-bonding orbitals of the benzyl group. These interactions are highly dependent on the dihedral angle and can stabilize specific conformations.

For benzyl derivatives, a preference for a perpendicular or gauche conformation is often observed, which is attributed to a reduction in steric repulsion between the heteroatom substituent and the ortho-hydrogens of the phenyl ring. Quantum Theory of Atoms in Molecules (QTAIM) analysis on related benzyl compounds suggests that the reorganization of electron density can be explained by these repulsive interactions, with less evidence for dominant hyperconjugative delocalization in determining the preferred conformation.

The interplay between these steric and electronic factors results in a complex potential energy surface with several local minima. The global minimum represents the most stable conformer. The relative energies of these conformers determine their population at a given temperature.

To illustrate the impact of these effects, the following table presents hypothetical relative energies for different conformers of this compound, based on typical values observed in computational studies of similar alkyl benzyl sulfides. The gauche and anti descriptors refer to the relative positions of the isopropyl and benzyl groups with respect to the C-S bond.

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Key Interactions
Gauche 1~60°0.0Favorable hyperconjugation, minimized steric repulsion
Anti~180°0.5 - 1.5Reduced steric hindrance, less optimal hyperconjugation
Gauche 2~-60°0.0Favorable hyperconjugation, minimized steric repulsion
Eclipsed~0°, 120°> 3.0Significant steric strain

This table presents illustrative data based on computational studies of analogous molecules. The exact values for this compound would require specific theoretical calculations.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent on a heteroatom-containing ring to adopt an axial rather than the sterically less hindered equatorial orientation. While classically described in cyclic systems, the underlying principles of the anomeric effect, involving the interaction between a lone pair of electrons and an adjacent anti-bonding orbital, are also applicable to acyclic molecules like this compound.

In the context of thioethers, the anomeric effect involves the delocalization of one of the sulfur atom's lone pairs (n_S) into an adjacent anti-bonding sigma star (σ) orbital. For this compound, a key anomeric-type interaction would be the donation of electron density from a sulfur lone pair into the σ orbital of the C-C bond of the benzyl group (n_S → σ_C-C) or the C-H bonds of the isopropyl group. This interaction is maximized when the sulfur lone pair and the acceptor σ orbital are anti-periplanar (dihedral angle of 180°). This stabilizing interaction can influence the preferred rotational geometry around the S-CH₂ and S-CH bonds.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify these donor-acceptor interactions. The stabilization energy (E(2)) associated with an n_S → σ* interaction can be calculated, providing a quantitative measure of the strength of the anomeric effect.

The table below shows hypothetical NBO analysis data for a gauche conformer of an alkyl benzyl sulfide, illustrating the key stabilizing interactions involving the sulfur lone pairs.

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(S)σ(C_benzyl - H)1.5 - 3.0
n(S)σ(C_benzyl - C_ring)1.0 - 2.5
n(S)σ*(C_isopropyl - H)0.5 - 1.5

This table presents illustrative data based on NBO analyses of analogous thioethers. The specific values for this compound would require dedicated computational investigation.

Sulfur's ability to stabilize adjacent carbocations or radicals is another important phenomenon. The lone pairs on the sulfur atom can effectively donate electron density to an empty p-orbital of a neighboring carbocation, a phenomenon known as resonance stabilization. While not directly a feature of the ground-state conformational analysis, this property is crucial in understanding the reactivity of this compound. Theoretical studies can model the electronic structure of such intermediates and quantify the stabilizing effect of the sulfur atom.

Applications and Functionalization in Advanced Chemical Synthesis

Role of Isopropyl Benzyl (B1604629) Sulfide (B99878) in Fine Chemical Synthesis and as Synthetic Intermediates

In the realm of fine chemical synthesis, benzyl sulfides, including isopropyl benzyl sulfide, serve as valuable synthetic intermediates. The carbon-sulfur bonds in these molecules can be strategically cleaved or modified to introduce new functional groups, making them useful precursors for a range of sulfur-containing compounds. For instance, the sulfide linkage can be oxidized to produce sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science.

The general class of benzyl phenyl sulfides are significant chemicals with wide applications. They are primarily synthesized through nucleophilic reactions of thiophenol with benzyl chlorides or benzyl alcohols nih.gov. The synthesis of various benzyl phenyl sulfide derivatives can be achieved in good to excellent yields under mild conditions by reacting thioanisoles with benzyl alcohols over an ionic liquid catalyst nih.gov. A variety of aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides have also been synthesized using several methods and characterized extensively researchgate.net.

While specific industrial-scale applications of this compound are not widely documented, its structural motifs are found in more complex molecules of pharmaceutical and agrochemical interest. The strategic combination of a bulky isopropyl group and a reactive benzyl group makes it a candidate for the synthesis of sterically hindered sulfur-containing molecules.

Table 1: Synthetic Utility of Benzyl Sulfides
PrecursorTransformationProduct ClassPotential Applications
This compoundOxidationIsopropyl Benzyl Sulfoxide (B87167)Chiral Auxiliaries, Medicinal Chemistry
This compoundOxidationIsopropyl Benzyl SulfoneMaterials Science, Medicinal Chemistry
Benzyl SulfidesC-S Bond CleavageThiols, DisulfidesOrganic Synthesis, Polymer Chemistry

Derivatization Strategies for Tailored Molecular Functionality

The molecular structure of this compound offers several avenues for derivatization to create molecules with tailored functionalities. The primary sites for chemical modification are the sulfur atom and the benzylic carbon.

Oxidation of the Sulfur Atom: The most common derivatization of sulfides is oxidation. The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation is significant because sulfoxides can be chiral, opening the door to asymmetric synthesis, a topic that will be discussed in detail in a later section. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the selectivity for the sulfoxide over the sulfone.

Functionalization of the Benzylic Position: The benzylic protons in this compound are susceptible to deprotonation by a strong base, creating a carbanion that can react with various electrophiles. This allows for the introduction of a wide range of substituents at the carbon atom adjacent to both the sulfur and the phenyl group. This strategy can be used to build molecular complexity and synthesize a diverse library of functionalized thioethers.

Aromatic Ring Substitution: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions. By introducing substituents onto the phenyl ring, the electronic and steric properties of the molecule can be fine-tuned. This can be particularly useful in the design of ligands for catalysis or in modifying the biological activity of derivative compounds.

Applications in Asymmetric Synthesis

The true potential of this compound in advanced chemical synthesis is most evident in its application in asymmetric synthesis, primarily through its conversion to a chiral sulfoxide. Chiral sulfoxides are highly valuable compounds that have been extensively used as chiral auxiliaries and ligands in a multitude of stereoselective reactions medcraveonline.comnih.gov.

Upon asymmetric oxidation of the prochiral sulfur atom in this compound, a chiral center is created at the sulfur atom, resulting in the formation of enantiomerically enriched isopropyl benzyl sulfoxide. This chiral sulfoxide can then be employed as a powerful stereocontrol element to direct the stereochemical outcome of subsequent reactions. The sulfinyl group, with its lone pair of electrons, oxygen atom, and two different organic substituents, provides a well-defined chiral environment that can effectively differentiate between the two faces of a nearby prochiral center medcraveonline.com.

The effectiveness of the sulfoxide as a chiral auxiliary is attributed to the steric and electronic differences between the substituents on the stereogenic sulfur atom medcraveonline.com. This allows for high levels of diastereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. After the desired stereoselective transformation, the sulfinyl group can often be removed or further transformed, having served its purpose as a "chiral director."

Chiral sulfur-containing ligands have emerged as a promising class of ligands for asymmetric catalysis researchgate.net. Derivatives of this compound, particularly those incorporating a chiral sulfoxide group, can be designed to act as ligands for transition metals. The sulfur atom can coordinate to the metal center, and the chirality at the sulfur, in proximity to the metal, can create a chiral environment that influences the stereoselectivity of the catalyzed reaction nih.gov.

The development of such ligands often involves the introduction of other coordinating groups into the molecule, creating bidentate or tridentate ligands. The steric bulk of the isopropyl group can also play a role in creating a specific chiral pocket around the metal center, enhancing enantioselectivity.

Chiral sulfoxides have been successfully utilized as catalysts or auxiliaries in stereoselective transformations such as asymmetric epoxidations of alkenes and aziridinations of imines. While specific examples employing chiral isopropyl benzyl sulfoxide are not prevalent in the literature, the principles established with other chiral sulfoxides are applicable.

In these reactions, the chiral sulfoxide can be part of a metal complex that catalyzes the transformation, or it can be a stoichiometric chiral auxiliary attached to the substrate. The stereochemical information from the chiral sulfur center is transferred to the newly formed stereocenters in the product. For example, in the asymmetric epoxidation of an alkene, the chiral sulfoxide ligand can direct the approach of the oxidizing agent to one face of the double bond, leading to the preferential formation of one enantiomer of the epoxide.

Future Perspectives and Emerging Research Directions

Development of Novel Functional Derivatives of Isopropyl Benzyl (B1604629) Sulfide (B99878)

The development of novel functional derivatives of isopropyl benzyl sulfide is a promising area of research, aiming to introduce new properties and applications by modifying its basic structure. Key strategies involve oxidation of the sulfide group and functionalization of the aromatic ring.

Oxidation of the sulfur atom in this compound can lead to the corresponding sulfoxides and sulfones. researchgate.netacs.org These oxidized derivatives are of significant interest as they are important intermediates in organic synthesis and can exhibit unique biological activities. nih.gov The selective oxidation to either the sulfoxide (B87167) or the sulfone can be achieved by choosing appropriate oxidants and reaction conditions. For instance, mild oxidizing agents often yield sulfoxides, while stronger conditions can lead to the formation of sulfones. mdpi.com

Another avenue for creating novel derivatives is through the functionalization of the benzyl group's aromatic ring. Techniques such as electrophilic aromatic substitution can introduce a variety of substituents (e.g., nitro, halogen, or acyl groups) onto the phenyl ring. These modifications can significantly alter the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and potential applications. Furthermore, benzylic substitution on the carbon adjacent to the sulfur atom can also provide a route to new derivatives. organic-chemistry.org

The exploration of these derivatives is driven by the search for new bioactive molecules and functional materials. For example, derivatives of benzyl phenyl sulfide have been investigated for their antibacterial properties. mit.edu Similarly, novel benzyl naphthyl sulfoxide and sulfone derivatives have been synthesized and evaluated for their potential antitumor effects. nih.govnih.govrsc.org

Parent Compound Potential Derivative Type Functionalization Strategy Potential Application Area
This compoundIsopropyl benzyl sulfoxideSelective oxidation of the sulfur atomPharmaceutical intermediates
This compoundIsopropyl benzyl sulfoneComplete oxidation of the sulfur atomSynthetic building blocks
This compoundSubstituted benzyl isopropyl sulfideElectrophilic aromatic substitutionAgrochemicals, Materials science

Integration into Sustainable and Environmentally Benign Chemical Processes

Future research is increasingly focused on integrating the synthesis of this compound and its derivatives into sustainable and environmentally benign chemical processes. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use less hazardous materials. acsgcipr.org

Key areas of development include the use of green solvents, solvent-free reaction conditions, and the application of photocatalysis. rsc.orgresearchgate.net Traditional methods for synthesizing thioethers often rely on volatile and potentially toxic organic solvents. Research is ongoing to replace these with greener alternatives such as water, ionic liquids, or bio-based solvents. researchgate.net Mechanochemical synthesis, which involves conducting reactions in the solid state using mechanical force (e.g., ball-milling), presents a solvent-free alternative that can lead to higher efficiency and reduced waste. acs.org

Sustainable Approach Description Potential Benefit for this compound Synthesis
Green SolventsUse of environmentally friendly solvents like water or bio-derived solvents. acsgcipr.orgresearchgate.netReduced environmental impact and improved safety.
Solvent-Free SynthesisReactions conducted without a solvent, often using mechanochemistry. acs.orgMinimized waste and potential for higher reaction efficiency.
PhotocatalysisUse of light to catalyze the C-S bond formation. rsc.orgatomfair.comEnergy efficiency and mild reaction conditions.
Catalyst-Free ReactionsDevelopment of synthetic routes that do not require a catalyst. researchgate.netresearchgate.netReduced cost and avoidance of toxic metal catalysts.

Advanced Computational Design for Predictive Synthesis and Reactivity Control

Advanced computational methods are becoming indispensable tools for the rational design of synthetic routes and for predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, transition state energies, and the electronic structure of reactants and intermediates. whiterose.ac.uknih.gov

By modeling the reaction pathways for the synthesis of this compound, computational chemistry can help identify the most energetically favorable routes, predict potential byproducts, and guide the selection of optimal catalysts and reaction conditions. This predictive capability can significantly accelerate the experimental discovery of new and more efficient synthetic methods. mit.edursc.org For instance, computational studies have been used to investigate the reactivity of thiols and the role of hydrogen bonding in controlling reaction selectivity, which is crucial for designing syntheses of specific thioether derivatives. digitellinc.com

Furthermore, computational models can be used to predict the physicochemical properties and potential biological activity of novel this compound derivatives before they are synthesized. This in silico screening can help prioritize synthetic targets and focus experimental efforts on the most promising candidates. The development of comprehensive thermochemical databases for organosulfur compounds, often built using high-accuracy computational methods, provides the fundamental data needed for creating predictive reaction models. bohrium.com As machine learning and artificial intelligence become more integrated into chemical research, the ability to predict reaction outcomes and design novel molecules with desired properties will continue to advance. rsc.orgrsc.org

Exploration of Unconventional Transformations and Catalytic Cycles

Future research will likely delve into unconventional transformations of this compound that go beyond traditional functional group manipulations. A key area of interest is the activation and cleavage of the C–S bond, which is typically stable. acs.orgdicp.ac.cn Transition-metal catalysis has emerged as a powerful tool for C–S bond activation, enabling the use of thioethers as coupling partners in cross-coupling reactions to form new C-C and C-heteroatom bonds. dicp.ac.cn Electrochemical methods are also being explored for the selective activation of C(sp³)–S bonds under mild, catalyst- and oxidant-free conditions. rsc.org

The development of novel catalytic cycles is another exciting frontier. For example, catalytic cycles for the synthesis of epoxides from aldehydes have been developed using catalytic amounts of a sulfide. acs.orgtandfonline.comresearchgate.net Exploring whether this compound can participate in or mediate similar catalytic processes could open up new synthetic applications. Photocatalysis is also enabling novel transformations, such as using trityl sulfides for disulfide synthesis, which involves the trityl cation participating in the oxidation cycle of the photocatalyst. nih.govresearchgate.net

Q & A

Q. What strategies optimize catalytic efficiency in asymmetric sulfoxidation reactions involving this compound?

  • Methodological Answer: Chiral catalysts like Fe(salen) complexes immobilized on mesoporous silica (e.g., MCM-41) can enhance enantioselectivity. Key variables include catalyst loading (5–10 mol%), oxidant choice (e.g., H₂O₂ vs. TBHP), and solvent polarity. For example, acetonitrile improves conversion rates (up to 80%) compared to toluene. Monitor enantiomeric excess (ee) via chiral HPLC and adjust reaction time to balance conversion and selectivity .

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for derivatives under varying catalytic conditions?

  • Methodological Answer: Inconsistent ee values often stem from uncontrolled variables like trace moisture or oxygen. Use rigorous drying protocols for solvents and catalysts. Employ kinetic studies to identify optimal reaction windows (e.g., ee peaks at 24 hours but declines afterward due to over-oxidation). Cross-validate results using multiple analytical methods (e.g., polarimetry and chiral GC) to rule out instrumentation bias .

Q. What methodological approaches are recommended for analyzing trace impurities in this compound samples?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are critical for identifying impurities (e.g., residual benzyl alcohol or sulfonic acids). For quantification, develop a validated HPLC protocol with a C18 column and UV detection at 254 nm. Use spiked calibration curves to achieve detection limits <0.1%. Address matrix effects by standard addition methods .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Steric hindrance from the isopropyl group reduces nucleophilicity at the sulfur center, favoring electrophilic pathways. Electronic effects can be probed via Hammett plots by substituting benzyl groups with electron-withdrawing/donating groups (e.g., -NO₂ or -OCH₃). Kinetic studies under pseudo-first-order conditions (excess coupling partner) reveal rate constants correlated with substituent σ values .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting literature data on the thermal stability of this compound?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Compare results with literature using identical heating rates (e.g., 10°C/min). Discrepancies often arise from impurities (e.g., peroxides) accelerating degradation. Pre-purify samples via recrystallization and include antioxidant stabilizers (e.g., BHT) during testing .

Q. What statistical methods are appropriate for analyzing variability in catalytic cycle studies involving this compound?

  • Methodological Answer: Use multivariate analysis (e.g., PCA) to identify dominant variables (e.g., temperature, catalyst aging). Apply ANOVA to compare batch-to-batch reproducibility. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) mitigate normality assumptions. Report confidence intervals (95%) for key metrics like turnover frequency (TOF) .

Tables for Key Data Reference

Reaction Condition Conversion (%) Selectivity (%) ee (%) Source
Fe(salen)/MCM-41, H₂O₂, MeCN809563
Fe(salen)/MCM-41, TBHP, Toluene61980

This table highlights the impact of oxidant and solvent on catalytic performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.